Théviridoside

Vue d'ensemble

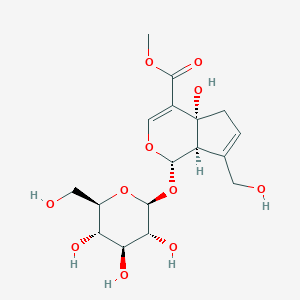

Description

Le théviridoside est un glycoside iridoïde, un type de produit naturel que l'on trouve couramment dans des plantes telles que Cerbera odollam, Lippia javanica, Lippia turbinata et Thevetia neriifolia . Ce composé présente de puissantes activités biologiques, notamment des propriétés anticancéreuses, antifongiques, anti-inflammatoires et antivirales . Il a des effets significatifs sur la fonction cellulaire et la transduction du signal, ce qui en fait un composé précieux dans divers domaines de la recherche scientifique .

Applications De Recherche Scientifique

Theviridoside has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Theviridoside is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom . It is found in plants such as Cerbera odollam, Lippia javanica, Lippia turbinata, and Thevetia neriifolia . The primary target of Theviridoside is the Na+/K±ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes.

Mode of Action

Theviridoside acts by inhibiting the Na+/K±ATPase pump . This inhibition leads to an increase in intracellular calcium levels, which in turn activates multiple signaling pathways . The exact details of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of the Na+/K±ATPase pump disrupts the balance of sodium and potassium ions in the cell. This disruption affects various biochemical pathways, particularly those involving ion transport and signal transduction . The downstream effects of these changes include alterations in cell function and signal transduction .

Result of Action

Theviridoside has been found to exert a significant effect on cell function and signal transduction . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects suggest that Theviridoside has potent biological activity, including anti-cancer, antifungal, anti-inflammatory, and anti-viral activities .

Action Environment

The action, efficacy, and stability of Theviridoside can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. For instance, the compound’s cytotoxic activity may be affected by the type and state of the cancer cells . More research is needed to fully understand how these and other environmental factors influence the action of Theviridoside.

Analyse Biochimique

Biochemical Properties

Theviridoside interacts with various biomolecules in the cell. It is known to inhibit the Na+/K±ATPase pump, leading to increased intracellular calcium levels . This interaction triggers a cascade of biochemical reactions within the cell .

Cellular Effects

Theviridoside has significant effects on cell function and signal transduction. It is known to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects are indicative of its cytotoxic properties .

Molecular Mechanism

Theviridoside exerts its effects at the molecular level primarily through its interaction with the Na+/K±ATPase pump . This interaction leads to an increase in intracellular calcium levels, which can activate multiple signaling pathways .

Metabolic Pathways

Theviridoside is involved in several metabolic pathways due to its interaction with the Na+/K±ATPase pump This interaction can affect metabolic flux and metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le théviridoside peut être isolé des feuilles de Cerbera odollam par extraction aqueuse. Le processus d'isolement implique la chromatographie en contre-courant (CCC) et la chromatographie liquide haute performance (HPLC) couplée à la spectrométrie de masse (MS) pour le profilage chimique . La dérivatisation semi-synthétique de la thévésine, un composé apparenté, peut être réalisée en une seule étape dans des conditions sans groupe protecteur .

Méthodes de production industrielle : La production industrielle de this compound n'est pas largement documentée. l'extraction à partir de sources naturelles et la purification ultérieure par des techniques chromatographiques sont les principales méthodes utilisées.

Analyse Des Réactions Chimiques

Types de réactions : Le théviridoside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les alcoolates dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que le 6’-O-cyclopropanoylthis compound, le 10-O-hydroxybenzoylthis compound et le 10-O-vanilloylthis compound .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé dans les bibliothèques de criblage de composés et les études métabolomiques.

Industrie : Le composé est utilisé dans le développement de nutraceutiques et de produits naturels.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la pompe sodium-potassium adenosine triphosphatase, ce qui entraîne une augmentation des niveaux de calcium intracellulaires . Cette inhibition active de multiples voies de signalisation, ce qui entraîne divers effets biologiques, notamment l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . Le composé inhibe également la production de cytokines pro-inflammatoires, contribuant à ses propriétés anti-inflammatoires .

Composés similaires :

Thévésine : Un autre glycoside iridoïde avec des activités biologiques similaires.

Robustaside D : Partage des similarités structurelles et des activités biologiques avec le this compound.

Diderroside : Un autre composé apparenté avec des propriétés comparables.

Unicité : Le this compound est unique en raison de ses puissantes activités biologiques et de sa capacité à inhiber la pompe sodium-potassium adenosine triphosphatase, ce qui entraîne une augmentation des niveaux de calcium intracellulaires et l'activation de multiples voies de signalisation . Cela en fait un composé précieux pour diverses applications de recherche scientifique.

Comparaison Avec Des Composés Similaires

Theveside: Another iridoid glycoside with similar biological activities.

Robustaside D: Shares structural similarities and biological activities with Theviridoside.

Diderroside: Another related compound with comparable properties.

Uniqueness: Theviridoside is unique due to its potent biological activities and its ability to inhibit the sodium-potassium adenosine triphosphatase pump, leading to increased intracellular calcium levels and activation of multiple signaling pathways . This makes it a valuable compound for various scientific research applications.

Propriétés

IUPAC Name |

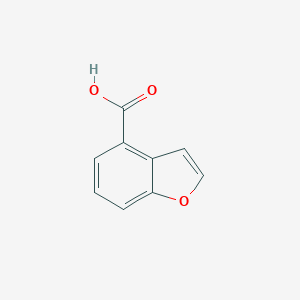

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBMLOLBWUOZGG-DOFVRBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946065 | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23407-76-3 | |

| Record name | Theviridoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is theviridoside and where is it found?

A1: Theviridoside is an iridoid glucoside, a type of natural product characterized by a bicyclic cyclopentan-[C]-pyran skeleton. [, , , , , , ] It was first isolated from the stem bark of Thevetia peruviana [] and has since been found in other plant species, including Cerbera odollam, Adenocalymma marginatum, Lantana camara, and several Lippia species. [, , , , ]

Q2: What is the chemical structure of theviridoside?

A2: Theviridoside (II) is comprised of an iridoid core structure linked to a glucose moiety. [] While the exact spectroscopic data is not provided in these abstracts, researchers commonly employ techniques such as NMR (1H and 13C), mass spectrometry, and chemical degradations to elucidate the structure of natural products like theviridoside. [, , , ]

Q3: Are there other iridoid glucosides related to theviridoside?

A4: Yes, several other iridoid glucosides have been found alongside theviridoside in various plants. These include theveside, 10-O-β-D-glucopyranosyltheviridoside, 3'-O-β-D-glucopyranosyltheviridoside, 10-O-fructofuranosyltheviridoside, 6'-O-glucopyranosyltheviridoside, mussaenoside, and gardoside. [, , , ] The presence and distribution of these compounds can provide insights into chemotaxonomic relationships between plant species. [, ]

Q4: What are the potential applications of theviridoside and related compounds?

A5: Given its antifungal activity, theviridoside and related compounds from Lippia species may have potential applications in the development of natural product-based fungicides for postharvest control of citrus green mold caused by Penicillium digitatum. [] Further research is needed to explore its potential in other areas like pharmaceutical and agricultural applications.

Q5: What analytical techniques are used to identify and quantify theviridoside?

A5: Researchers have used a variety of techniques to study theviridoside, including:

- Chromatographic techniques: Counter-current chromatography (CCC) for isolation and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS/MS) for chemical profiling. []

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation. [, , , ]

- Bioassays: In vitro assays to evaluate antifungal activity against specific fungal strains. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)